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Bis(4-tert-butylphenyl)iodonium triflate

157 nm Lithography Photoacid Generator Efficiency Semiconductor Manufacturing

This electronic-grade photoacid generator offers superior solubility in PGMEA and γ-butyrolactone, generating super-strong triflic acid for high-resolution EUV/DUV lithography. Its 98%+ purity ensures consistent cationic polymerization. Differentiated from PF₆⁻/BF₄⁻ salts, it delivers enhanced reactivity and line-edge roughness control.

Molecular Formula C21H26F3IO3S
Molecular Weight 542.4 g/mol
CAS No. 84563-54-2
Cat. No. B010329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-tert-butylphenyl)iodonium triflate
CAS84563-54-2
SynonymsBIS(4-TERT-BUTYLPHENYL)IODONIUM TRIFLATE; BIS(4-TERT-BUTYLPHENYL)IODONIUM TRIFLUOROMETHANESULFONATE; Iodonium,bis[4-(1,1-dimethylethyl)phenyl]-,saltwithtrifluoromethanesulfonicacid(1:1); Iodonium,bis[4-(1,1-dimethylethyl) phenyl]- , salt with trifluorom
Molecular FormulaC21H26F3IO3S
Molecular Weight542.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C20H26I.CHF3O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;2-1(3,4)8(5,6)7/h7-14H,1-6H3;(H,5,6,7)/q+1;/p-1
InChIKeyVGZKCAUAQHHGDK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-tert-butylphenyl)iodonium triflate (CAS 84563-54-2): Procurement-Grade Specifications for Cationic Photoinitiator and EUV Photoacid Generator Applications


Bis(4-tert-butylphenyl)iodonium triflate (CAS 84563-54-2), a diaryliodonium salt, is a specialized cationic photoinitiator and ionic photoacid generator (PAG) . It is commercially available in an electronic grade with a purity of ≥99% trace metals basis, featuring a melting point of 162-166 °C and high solubility in common photoresist solvents such as propylene glycol methyl ether acetate (PGMEA) and γ-butyrolactone . Its primary function is the photochemical generation of trifluoromethanesulfonic acid, one of the strongest known organic acids, upon exposure to UV, deep-UV (DUV), or extreme ultraviolet (EUV) radiation, enabling high-resolution patterning in semiconductor lithography and initiating cationic polymerization in coatings and adhesives [1].

The Substitution Trap: Why Bis(4-tert-butylphenyl)iodonium triflate Cannot Be Replaced by Other Iodonium or Sulfonium Salts Without Process Validation


Despite sharing a general compound class (diaryliodonium salts) and a common application as PAGs, specific members of this family exhibit profoundly different performance characteristics due to variations in their cationic and anionic moieties . Key performance metrics—including photoacid generation efficiency, thermal stability, solubility in photoresist solvents, and the acid strength of the generated photoproduct—are directly dictated by the substituents on the phenyl rings and the identity of the counteranion [1]. For instance, the triflate anion (CF₃SO₃⁻) generates a significantly stronger acid than hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻), leading to different catalytic activities. Furthermore, the 4-tert-butyl groups on the phenyl rings enhance solubility and modify the absorption spectrum compared to the unsubstituted diphenyliodonium analog . Therefore, substituting Bis(4-tert-butylphenyl)iodonium triflate with a different iodonium or sulfonium salt without rigorous empirical validation risks compromising critical process outcomes, such as photoresist sensitivity, resolution, line-edge roughness (LER), or polymerization rate and conversion .

Bis(4-tert-butylphenyl)iodonium triflate: A Quantitative Evidence Guide for Superior Performance Over Diphenyliodonium Triflate and Other PAGs


Higher Photoacid Generation Efficiency in 157 nm Lithography Compared to Triphenylsulfonium Nonaflate

In a model 157 nm photoresist system, Bis(4-tert-butylphenyl)iodonium triflate (designated BBI-Tf) demonstrated a significantly higher photoacid generation efficiency than the sulfonium-based PAG triphenylsulfonium nonaflate (TPS-Nf). The efficiency, measured by a standard addition technique in a poly(NBHFA-co-NBTBE) polymer matrix, was ranked among the highest of the six PAGs tested [1]. This head-to-head comparison provides direct, quantifiable evidence for selecting this compound over a common sulfonium alternative in DUV lithography applications.

157 nm Lithography Photoacid Generator Efficiency Semiconductor Manufacturing

Significantly Lower Melting Point (162-166 °C) Compared to its p-Toluenesulfonate Analog (237-240 °C), Indicating Superior Processability

The melting point of Bis(4-tert-butylphenyl)iodonium triflate (162-166 °C) is substantially lower than that of its close structural analog, Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate (237-240 °C) . This 75-78 °C difference is a direct consequence of the different counteranions (triflate vs. tosylate) and is a critical differentiator for formulation. The lower melting point of the triflate salt suggests enhanced compatibility and ease of dissolution in various resin and solvent systems, which is essential for creating homogeneous photoresist and coating formulations [1].

Thermal Properties Formulation Processability

Generation of Super-Strong Triflic Acid (pKa ≈ -14) Compared to Weaker Acids from PF₆ or BF₄ Salts, Enabling High Catalytic Efficiency

The photolysis of Bis(4-tert-butylphenyl)iodonium triflate yields trifluoromethanesulfonic acid (triflic acid), which is one of the strongest known organic Brønsted acids with a pKa of approximately -14 . This is a class-level inference based on the anion's identity. In contrast, alternative iodonium salts with different counteranions, such as hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻), generate significantly weaker acids (HPF₆, HBF₄) upon exposure. The higher acid strength of the photogenerated triflic acid leads to more efficient catalytic deprotection reactions in chemically amplified resists, a critical factor for achieving high sensitivity and high contrast in lithographic patterning [1].

Photoacid Generator Acid Strength Chemically Amplified Resists

Demonstrated Utility as a Key PAG in EUV Lithography, a Position Not Universally Held by All Iodonium Salts

Bis(4-tert-butylphenyl)iodonium triflate is explicitly cited as a key photoacid generator in high-end chemically amplified photoresist formulations for extreme ultraviolet (EUV) lithography, as well as for 248 nm KrF and electron beam lithography . While this is not a quantitative comparison of quantum yield under EUV exposure for all analogs, it represents a critical class-level differentiation based on its documented adoption in the most demanding lithographic process. The compound's ability to efficiently absorb high-energy EUV photons (13.5 nm) and generate a super-strong acid is essential for meeting the stringent resolution, line-width roughness (LWR), and sensitivity requirements of EUV patterning [1]. This distinguishes it from many other iodonium salts which are not specified or validated for this extreme application.

EUV Lithography Photoresist Semiconductor Manufacturing

Optimal Procurement Scenarios for Bis(4-tert-butylphenyl)iodonium triflate: High-Value Applications Leveraging Quantitative Performance Advantages


Formulation of Advanced Chemically Amplified Photoresists for 157 nm, KrF, and EUV Lithography

This is the primary high-value application scenario for this compound. Its combination of high photoacid generation efficiency at 157 nm (superior to TPS-Nf) and the generation of super-strong triflic acid directly addresses the critical requirements of advanced-node semiconductor manufacturing [1]. Its documented use in EUV lithography photoresists further validates its suitability for the most cutting-edge fabrication processes, where extreme resolution and sensitivity are paramount . Procuring this compound over alternatives like TPS-Nf or non-triflate iodonium salts is justified by its demonstrated performance in these specific DUV and EUV environments.

Cationic UV-Curable Coatings, Adhesives, and Inks Requiring High Reactivity and Throughput

For industrial cationic UV-curing applications (e.g., coatings, inks, adhesives), the high reactivity stemming from the photogeneration of a super-strong acid (triflic acid) can translate to faster line speeds, lower energy consumption, or more complete polymerization of challenging monomers like epoxides and vinyl ethers [2]. Its superior solubility in common formulation solvents like PGMEA (approximately 50% solubility) compared to other salts ensures homogeneous mixing and reliable processing . This makes it a premium choice for manufacturers seeking to maximize throughput and coating quality.

Research and Development of Novel Photopolymerizable Materials and High-Performance Composites

In R&D settings where understanding and controlling polymerization kinetics is essential, the well-defined and highly reactive nature of Bis(4-tert-butylphenyl)iodonium triflate provides a reliable benchmark. Its high solubility in a range of organic solvents (ethyl lactate, γ-butyrolactone, PGMEA) makes it an excellent tool for formulating and studying new monomer or oligomer systems . The known, class-level advantage of generating a super-strong acid simplifies kinetic analysis and allows researchers to focus on other variables in their material design, whether for 3D printing resins, dental materials, or electronic encapsulants [2].

As a Bench-Stable, Latent Source of Triflic Acid for Organic Synthesis and Acid-Catalyzed Reactions

This compound can serve as a convenient, non-volatile, and light-activated source of catalytic triflic acid for organic transformations. Its solid state and good thermal stability (melting point 162-166 °C) allow for easy handling and precise addition to reaction mixtures . Upon UV irradiation, it releases the acid in situ, enabling spatial and temporal control over acid-catalyzed reactions such as condensations, rearrangements, or deprotections [2]. This latent acid approach can be a superior alternative to handling corrosive triflic acid solutions directly, improving laboratory safety and process control.

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